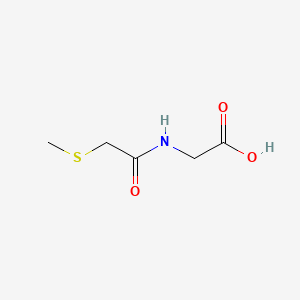
Glycine, N-((methylthio)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-((methylthio)acetyl)- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of a methylthioacetyl group attached to the nitrogen atom of glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-((methylthio)acetyl)- typically involves the acetylation of glycine with methylthioacetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include acetic anhydride and methylthioacetic acid, with the reaction being catalyzed by a suitable acid or base.
Industrial Production Methods
Industrial production of Glycine, N-((methylthio)acetyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-((methylthio)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the methylthio group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted glycine derivatives.
Scientific Research Applications
Glycine, N-((methylthio)acetyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including its antioxidant properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycine, N-((methylthio)acetyl)- involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in methylation and acetylation reactions. The compound’s effects are mediated through its ability to donate or accept functional groups, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-Acetylglycine: A simpler derivative of glycine with an acetyl group.
Methylthioacetic Acid: Contains the methylthio group but lacks the glycine backbone.
S-Methylcysteine: Similar in structure but with a sulfur atom in the side chain.
Uniqueness
Glycine, N-((methylthio)acetyl)- is unique due to the combination of the glycine backbone with the methylthioacetyl group. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
3088-34-4 |
|---|---|
Molecular Formula |
C5H9NO3S |
Molecular Weight |
163.20 g/mol |
IUPAC Name |
2-[(2-methylsulfanylacetyl)amino]acetic acid |
InChI |
InChI=1S/C5H9NO3S/c1-10-3-4(7)6-2-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) |
InChI Key |
YNGYZNROZUOLFG-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


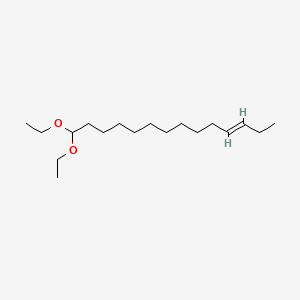

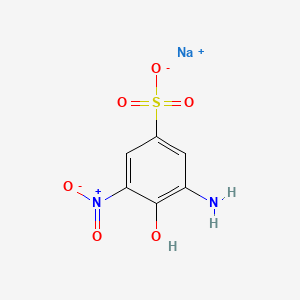

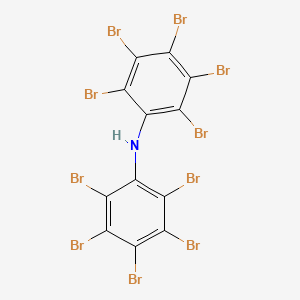
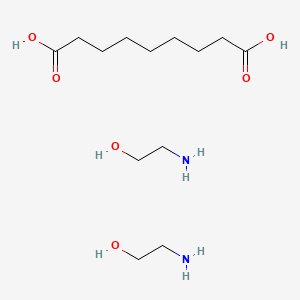

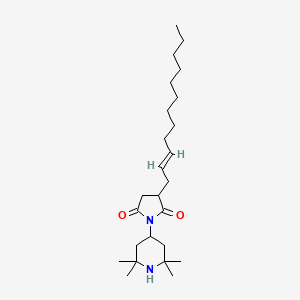





![1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene](/img/structure/B12680427.png)
